Cas no 317356-14-2 (Tert-Butyl 5-((tert-butoxycarbonyl)amino)picolinate)
Tert-Butyl 5-((tert-butoxycarbonyl)amino)picolinate Chemical and Physical Properties
Names and Identifiers
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- tert-Butyl 5-((tert-butoxycarbonyl)amino)picolinate
- tert-butyl 5-tert-butoxycarbonylamino-2-pyridinecarboxylate
- tert-butyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylate
- Tert-Butyl 5-((tert-butoxycarbonyl)amino)picolinate
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- Inchi: 1S/C15H22N2O4/c1-14(2,3)20-12(18)11-8-7-10(9-16-11)17-13(19)21-15(4,5)6/h7-9H,1-6H3,(H,17,19)
- InChI Key: DCEVJVSRJTUTAW-UHFFFAOYSA-N
- SMILES: O(C(C1C=CC(=CN=1)NC(=O)OC(C)(C)C)=O)C(C)(C)C
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 6
- Complexity: 382
- XLogP3: 2.6
- Topological Polar Surface Area: 77.5
Tert-Butyl 5-((tert-butoxycarbonyl)amino)picolinate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029208378-5g |
tert-Butyl 5-((tert-butoxycarbonyl)amino)picolinate |
317356-14-2 | 95% | 5g |
$804.00 | 2023-09-02 | |
| Alichem | A029208378-10g |
tert-Butyl 5-((tert-butoxycarbonyl)amino)picolinate |
317356-14-2 | 95% | 10g |
$1254.24 | 2023-09-02 | |
| Alichem | A029208378-25g |
tert-Butyl 5-((tert-butoxycarbonyl)amino)picolinate |
317356-14-2 | 95% | 25g |
$2130.60 | 2023-09-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1733113-1g |
tert-Butyl 5-((tert-butoxycarbonyl)amino)picolinate |
317356-14-2 | 98% | 1g |
¥4179.00 | 2024-08-02 |
Tert-Butyl 5-((tert-butoxycarbonyl)amino)picolinate Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on Tert-Butyl 5-((tert-butoxycarbonyl)amino)picolinate
Recent Advances in the Application of 317356-14-2 and Tert-Butyl 5-((tert-butoxycarbonyl)amino)picolinate in Chemical Biology and Pharmaceutical Research
The chemical compound 317356-14-2 and the product Tert-Butyl 5-((tert-butoxycarbonyl)amino)picolinate have recently garnered significant attention in the field of chemical biology and pharmaceutical research. These compounds are pivotal in the synthesis of various bioactive molecules and have shown promising potential in drug discovery and development. This research brief aims to provide an overview of the latest studies and applications related to these compounds, highlighting their significance in advancing therapeutic innovations.
Recent studies have demonstrated that 317356-14-2 serves as a key intermediate in the synthesis of complex organic molecules, particularly in the development of kinase inhibitors. Its unique chemical properties enable the efficient construction of pharmacophores that are essential for targeting specific biological pathways. Meanwhile, Tert-Butyl 5-((tert-butoxycarbonyl)amino)picolinate has been identified as a versatile building block in peptide coupling reactions, facilitating the production of novel peptide-based therapeutics with enhanced stability and bioavailability.
One of the most notable applications of these compounds is in the field of oncology. Researchers have utilized 317356-14-2 to develop selective inhibitors of protein kinases involved in cancer cell proliferation. In parallel, Tert-Butyl 5-((tert-butoxycarbonyl)amino)picolinate has been employed in the synthesis of peptide-drug conjugates, which exhibit targeted delivery and reduced off-target effects. These advancements underscore the critical role of these compounds in the design of next-generation anticancer agents.
In addition to their therapeutic applications, recent investigations have explored the use of these compounds in diagnostic imaging. The incorporation of 317356-14-2 into fluorescent probes has enabled the visualization of enzymatic activity in real-time, providing valuable insights into disease mechanisms. Similarly, derivatives of Tert-Butyl 5-((tert-butoxycarbonyl)amino)picolinate have been utilized in the development of radiolabeled tracers for positron emission tomography (PET), enhancing the precision of diagnostic imaging in neurological disorders.
Despite these promising developments, challenges remain in the scalable synthesis and optimization of these compounds. Current research efforts are focused on improving the yield and purity of 317356-14-2 through innovative catalytic methods. Additionally, the structural modification of Tert-Butyl 5-((tert-butoxycarbonyl)amino)picolinate is being explored to enhance its compatibility with diverse chemical reactions, thereby expanding its utility in medicinal chemistry.
In conclusion, the compounds 317356-14-2 and Tert-Butyl 5-((tert-butoxycarbonyl)amino)picolinate represent valuable tools in the advancement of chemical biology and pharmaceutical research. Their diverse applications in drug discovery, diagnostic imaging, and therapeutic development highlight their potential to address unmet medical needs. Future studies will likely focus on overcoming existing limitations and unlocking new opportunities for these compounds in the ever-evolving landscape of biomedical science.
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